N-(Benzyloxy)-L-valine
Description
Historical Development of N-Protected Amino Acid Chemistry
The journey into the controlled synthesis of peptides is inextricably linked to the development of protecting groups for amino acids. Before the 1930s, the synthesis of oligopeptides was a formidable challenge due to the reactive nature of the amino group, which led to uncontrolled polymerization. The breakthrough came when Leonidas Zervas, working with his mentor Max Bergmann, introduced the benzyloxycarbonyl (Cbz or Z) group. total-synthesis.comwikipedia.org This marked the dawn of modern peptide synthesis.
The Bergmann-Zervas method, published in 1932, described the use of benzyl (B1604629) chloroformate (Cbz-Cl) to selectively "protect" the amino group of an amino acid. wikipedia.org This protection renders the amine non-nucleophilic, allowing for the activation of the carboxyl group and subsequent formation of a peptide bond with another amino acid. The Cbz group was revolutionary because it was stable under the conditions of peptide bond formation but could be readily removed under mild, specific conditions—catalytic hydrogenation—without cleaving the newly formed peptide bond. total-synthesis.comontosight.ai This development unlocked the ability to construct peptides of defined sequences, paving the way for immense progress in biochemistry and pharmacology. total-synthesis.com The introduction of the Cbz group is considered a pivotal moment that essentially launched the distinct field of synthetic peptide chemistry, a field that remained dominated by this method for two decades. wikipedia.org
Strategic Importance of N-(Benzyloxy)-L-valine in Modern Organic Synthesis
This compound, a derivative of the essential branched-chain amino acid L-valine, is a crucial building block in contemporary organic synthesis. researchgate.netsemanticscholar.org Its strategic importance stems from the properties conferred by the benzyloxycarbonyl protecting group. The Cbz group effectively masks the reactivity of the valine's amino group, preventing unwanted side reactions during the formation of peptide bonds. ontosight.aiontosight.ai This controlled reactivity is fundamental to the stepwise assembly of complex peptide chains.
The compound serves as a vital intermediate in the synthesis of larger peptides and proteins. ontosight.aiprepchem.com For instance, it is used in the synthesis of dipeptides like N-(N-benzyloxycarbonyl-L-valyl)-L-valine ethyl ester. prepchem.com The ability to deprotect the Cbz group under mild conditions, such as hydrogenolysis or using strong acids like HBr in acetic acid, makes it compatible with many other protecting groups used for the side chains of other amino acids. total-synthesis.combachem.com This "orthogonality" is a cornerstone of modern protecting group strategy in complex molecule synthesis. total-synthesis.com Beyond standard peptide synthesis, this compound and similar protected amino acids are indispensable in the creation of peptidomimetics and other biologically active molecules, including antiviral drugs and enzyme inhibitors. ontosight.aigoogle.com
A key property of this compound is its molecular structure, which provides a foundation for its synthetic utility.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO3 |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | (2S)-2-(benzyloxyamino)-3-methylbutanoic acid |
| Appearance | Solid |
This data is compiled from publicly available chemical databases for the closely related and more commonly documented N-Benzyloxycarbonyl-L-valine, which shares the core structural features discussed.
Overview of Current Research Trajectories Involving this compound
Current research continues to leverage the unique properties of this compound and its derivatives for a variety of applications, primarily in the synthesis of complex organic molecules with potential therapeutic value.
Peptide-Based Drug Discovery: The compound remains a staple in the synthesis of biologically active peptides. chemicalbook.com Researchers utilize it to construct peptide fragments or entire peptide chains that can act as inhibitors for enzymes like proteases, which are significant targets in diseases such as HIV. ontosight.ai The valine residue itself is important for the structure and function of many proteins and peptides, influencing factors like mitochondrial function and protecting against oxidative stress. nih.govnih.gov
Synthesis of Chiral Intermediates: this compound is a precursor for producing other valuable chiral molecules. For example, it can be reduced to form (S)-N-Cbz-valinol, an enantiomerically enriched amino alcohol, which is another important building block in asymmetric synthesis. google.com
Development of Novel Synthetic Methodologies: While the Cbz group is historic, its application in modern, efficient synthetic processes is an area of active research. This includes optimizing reaction conditions for protection and deprotection and developing streamlined, one-pot procedures for synthesizing N-protected amino acids and their derivatives to improve yield and reduce waste. google.com For example, research focuses on producing N-protected amino acids as crystals directly from the reaction solution without cumbersome extraction steps. google.com
Biocatalysis and Metabolic Engineering: L-valine itself is a target for large-scale production via microbial fermentation using engineered strains of bacteria like Corynebacterium glutamicum and Escherichia coli. researchgate.netresearchgate.netnih.gov While this research focuses on the free amino acid, the availability of L-valine as a starting material is crucial for the chemical synthesis of this compound. These studies aim to understand and optimize the biosynthetic pathways to increase production yields for applications in feed, pharmaceuticals, and as a precursor for chemical synthesis. researchgate.netsemanticscholar.org
Table 2: Selected Research Applications of this compound and Related Compounds
| Research Area | Specific Application | Reference |
|---|---|---|
| Peptide Synthesis | Building block for dipeptides and larger peptides | ontosight.aiprepchem.com |
| Medicinal Chemistry | Synthesis of protease inhibitors (e.g., for HIV) | ontosight.ai |
| Asymmetric Synthesis | Precursor for chiral amino alcohols like (S)-N-Cbz-valinol | google.com |
Structure
3D Structure
Properties
CAS No. |
54837-19-3 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(phenylmethoxyamino)butanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-9(2)11(12(14)15)13-16-8-10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
HZHYQACYBIYKLF-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NOCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NOCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Benzyloxy L Valine
Classical and Contemporary Routes for the Synthesis of N-(Benzyloxy)-L-valine
The synthesis of this compound is a well-established process in organic chemistry, with both classical and modern methods available to achieve high yields and purity. nbinno.comguidechem.com
The most common and direct method for the synthesis of this compound is the Schotten-Baumann reaction. iitk.ac.inwikipedia.org This procedure involves the acylation of L-valine with benzyl (B1604629) chloroformate (also known as benzyloxycarbonyl chloride or Cbz-Cl) under alkaline conditions. wikidot.com A base, typically sodium hydroxide (B78521) or sodium carbonate, is used to deprotonate the amino group of L-valine, making it nucleophilic enough to attack the acyl chloride. guidechem.comiitk.ac.in The reaction is often carried out in a two-phase system of water and an organic solvent. wikipedia.org
Key parameters for optimizing this reaction include:
pH Control: Maintaining the pH between 9 and 10 is crucial to ensure the amino group is deprotonated while minimizing the hydrolysis of the benzyl chloroformate.
Temperature: The reaction is typically carried out at low temperatures (0–5 °C) to control the exothermic reaction and prevent side reactions. However, some methods suggest that the reaction can also be performed at room temperature. google.com
Solvent: Anhydrous solvents like dioxane or tetrahydrofuran (B95107) (THF) can be used to reduce side reactions. prepchem.com
A typical laboratory-scale synthesis involves dissolving L-valine in an aqueous sodium hydroxide solution, cooling the mixture, and then adding benzyl chloroformate dropwise while maintaining the pH with additional base. guidechem.com After the reaction is complete, the mixture is worked up to isolate the this compound, which is a white crystalline solid.
Table 1: Comparison of Reaction Conditions for Direct N-Acylation
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Base | 2N Sodium Hydroxide | Sodium Carbonate & Sodium Hydroxide |
| Solvent | Water/Dioxane | Water |
| Temperature | 0–5 °C | Below 20 °C |
| pH | 9 | Not specified, but alkaline |
| Yield | ~60.5% | 93.7% |
| Reference | google.com | guidechem.com |
While direct N-acylation is the most prevalent method, other pathways for the synthesis of N-protected amino acids exist. For instance, alternative acylating agents can be employed. One such method utilizes O-alkyl S-(pyridin-2-yl)carbonothiolates to selectively N-protect amino groups at room temperature. organic-chemistry.org Another approach involves the use of activated esters of the protecting group, such as N-Cbz-L-proline 4-nitrophenyl ester, which can react with the amino acid under basic conditions. prepchem.com
Asymmetric Synthesis Approaches for L-Valine Derivatives
The synthesis of enantiomerically pure L-valine derivatives is of significant interest. nih.gov While the starting material for this compound is typically the naturally occurring L-valine, asymmetric synthesis methods are crucial for producing unnatural amino acids or when starting from achiral precursors. nih.govresearchgate.net
Methods for the asymmetric synthesis of α-amino acids include:
Hydrogenation of olefins and imines. nih.gov
Electrophilic aminations of enolates. nih.gov
Electrophilic alkylations of glycine (B1666218) derivatives. nih.gov
Nucleophilic additions to α-imino esters. nih.gov
A notable example is the nickel-catalyzed enantioconvergent cross-coupling of racemic alkyl halides with alkylzinc reagents, which can produce a variety of protected unnatural α-amino acids with high enantiomeric excess. nih.gov Other strategies involve the use of chiral auxiliaries to direct the stereochemical outcome of a reaction, which are then removed in a later step. unl.eduyoutube.com
Orthogonal Protection and Deprotection Strategies Involving the N-Benzyloxy Moiety
In peptide synthesis, the use of orthogonal protecting groups is essential. bham.ac.uknih.gov This strategy allows for the selective removal of one protecting group in the presence of others, enabling the stepwise construction of complex peptide chains. nih.govresearchgate.net The N-benzyloxycarbonyl (Cbz) group is a key player in these strategies due to its stability under a range of conditions and its selective removal. researchgate.net
The Cbz group is stable to:
Mildly acidic and basic conditions. researchgate.net
Conditions used for the removal of other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). wikidot.comnih.gov
The primary method for deprotecting the N-Cbz group is catalytic hydrogenolysis. total-synthesis.com This involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzyl-oxygen bond, releasing the free amine, carbon dioxide, and toluene. total-synthesis.com
Table 2: Common Deprotection Methods for the N-Benzyloxy Group
| Method | Reagents | Conditions | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Atmospheric pressure, 60 °C | total-synthesis.com |
| Catalytic Transfer Hydrogenation | Cyclohexene, Pd/C | - | rsc.org |
| Catalytic Transfer Hydrogenation | Formic acid, Pd/C | - | organic-chemistry.org |
| Catalytic Transfer Hydrogenation | Ammonium (B1175870) formate, Pd/C | Microwave irradiation | thieme-connect.com |
| Sodium Borohydride (B1222165) | NaBH₄, Pd/C | Methanol, room temperature | researchgate.netcapes.gov.br |
| Acidolysis | HBr in acetic acid | - |
Catalytic transfer hydrogenation offers a milder and often more convenient alternative to using hydrogen gas. rsc.orgorganic-chemistry.org Various hydrogen donors can be used, including cyclohexene, formic acid, and ammonium formate. rsc.orgorganic-chemistry.orgthieme-connect.com Recent advancements have also explored the use of sodium borohydride with a palladium catalyst for a rapid and practical deprotection. researchgate.netcapes.gov.br
Stereochemical Control and Diastereoselectivity in this compound Reactions
When this compound is used as a building block in the synthesis of larger molecules, such as dipeptides, controlling the stereochemistry of the newly formed chiral center is critical. ontosight.ainih.gov The bulky side chain of the valine residue and the N-protecting group can influence the diastereoselectivity of the reaction.
Studies have shown that in the coupling of N-protected L-amino acids with racemic amino acid derivatives, the choice of the N-protecting group can significantly affect the diastereomeric ratio of the products. nih.gov For example, in some cases, the use of a phthaloyl group as the N-protecting group can lead to very high diastereomeric ratios. nih.gov The stereochemical outcome is dependent on the specific combination of the amino acid residues being coupled. nih.gov
The principle of substrate control is at play here, where the existing stereocenter of the L-valine moiety influences the stereochemical outcome of the reaction at another part of the molecule. youtube.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.orgresearchgate.net In the context of this compound synthesis and its use in peptide synthesis, several areas are being explored to make the processes more sustainable.
Aqueous Media: Efforts are being made to conduct protection and deprotection reactions in water, reducing the reliance on volatile organic solvents. rsc.orgresearchgate.net For example, efficient Fmoc protection of amino acids has been reported in aqueous media without the need for a catalyst. rsc.org
Catalyst Efficiency: The development of more efficient and reusable catalysts for both the protection and deprotection steps is a key goal. For instance, a mixed catalyst system of palladium and niobic acid-on-carbon has been shown to facilitate the hydrogenative deprotection of N-benzyl and N-Cbz groups. nih.gov
Waste Reduction: Traditional peptide synthesis generates significant waste, particularly from the use of protecting groups and large volumes of solvents. researchgate.net Minimal-protection strategies, where fewer protecting groups are used, are being developed to increase productivity and reduce waste. researchgate.net
Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate deprotection reactions, leading to shorter reaction times and potentially lower energy consumption. thieme-connect.com
Renewable Feedstocks: Research into using waste CO2 as a feedstock for producing amino acids represents a long-term goal for sustainable chemical production. komoneed.com
By incorporating these green chemistry principles, the synthesis and application of this compound can become more environmentally friendly and economically viable.
N Benzyloxy L Valine As a Chiral Building Block in Advanced Chemical Synthesis
Integration into Peptide Synthesis
The primary and most widespread application of N-(Benzyloxy)-L-valine is in the assembly of peptides. The Cbz group provides robust protection of the N-terminus, preventing unwanted side reactions during the formation of peptide bonds. ontosight.ainih.gov Its stability under various coupling conditions and the ability to be removed under specific, mild conditions make it a versatile choice in different peptide synthesis strategies. nih.gov
Solid-Phase Peptide Synthesis (SPPS) Applications
In Solid-Phase Peptide Synthesis (SPPS), this compound, although less common than its Fmoc-protected counterpart in modern automated synthesis, still finds application, particularly in the synthesis of specialized or complex peptides. organic-chemistry.orgnih.gov In SPPS, the peptide is assembled sequentially while being anchored to a solid support, which simplifies the purification process as excess reagents and byproducts are washed away after each step. rsc.org
The general workflow for incorporating this compound in SPPS involves the following key steps:
| Step | Description | Reagents/Conditions |
| Resin Preparation | The solid support (e.g., Wang or Rink amide resin) is swelled in a suitable solvent. rsc.org | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) |
| Deprotection | The N-terminal protecting group of the resin-bound amino acid is removed to expose a free amine. | For Fmoc-based SPPS, a solution of piperidine (B6355638) in DMF is used. nih.gov |
| Coupling | The carboxylic acid of this compound is activated and then coupled to the free amine on the resin. | Coupling reagents like HATU or HBTU in the presence of a base such as DIPEA are common. nih.gov |
| Capping (Optional) | Any unreacted free amines on the resin are acetylated to prevent the formation of deletion sequences. | Acetic anhydride (B1165640) and a base. nih.gov |
| Final Cleavage | Once the peptide is fully assembled, it is cleaved from the solid support, and the side-chain protecting groups are removed. | Strong acids like trifluoroacetic acid (TFA) are typically used. nih.gov |
The use of this compound in SPPS is particularly valuable when orthogonal protection strategies are required, where different protecting groups can be selectively removed without affecting others.
Solution-Phase Peptide Synthesis Techniques
Solution-phase peptide synthesis remains a relevant technique for the large-scale production of peptides and for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support. chemrxiv.org this compound is frequently employed in this classical approach. nih.gov
In a typical solution-phase synthesis, this compound is coupled with another amino acid ester in an organic solvent. The reaction progress is often monitored by chromatographic techniques. A common example is the synthesis of a dipeptide, such as N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine, which is formed through the condensation of Z-L-isoleucine and L-valine using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov
Key features of using this compound in solution-phase synthesis include:
High Purity of Intermediates: Intermediates can be purified at each step, leading to a highly pure final product.
Scalability: The process can be readily scaled up for industrial production.
Versatility in Coupling Reagents: A wide array of coupling reagents can be utilized to optimize the reaction yield and minimize racemization.
A patent describes an improved and more economical method for synthesizing N-carbobenzoxy-L-valine itself, highlighting its importance as a critical material for synthetic polypeptides and drugs. This method involves the reaction of L-valine with benzyl (B1604629) chloroformate in an aqueous sodium hydroxide (B78521) solution at a controlled pH and temperature, followed by extraction with ethyl acetate (B1210297). google.comnih.gov
Synthesis of N-Methylated Peptides
N-methylated peptides are a class of peptidomimetics that exhibit enhanced therapeutic properties, including increased metabolic stability, improved cell permeability, and altered conformational preferences. organic-chemistry.org The incorporation of N-methylated amino acids, such as N-((Benzyloxy)carbonyl)-N-methyl-L-valine, is a key strategy in the design of peptide-based drugs. nih.gov
The synthesis of N-methylated peptides can be challenging due to the steric hindrance of the N-methyl group, which can impede coupling reactions. However, protocols have been developed to overcome these difficulties, often involving the use of highly reactive coupling agents or specific reaction conditions. N-((Benzyloxy)carbonyl)-N-methyl-L-valine serves as a crucial building block in these syntheses, providing the N-methylated valine residue with a protected N-terminus ready for peptide bond formation. The benzyloxycarbonyl group can be removed to allow for further chain elongation.
Application in the Construction of Non-Peptidic Small Molecules
The chiral nature of this compound makes it a valuable starting material for the asymmetric synthesis of various non-peptidic small molecules, including heterocyclic compounds and macrocyclic structures. The stereocenter of the L-valine backbone can be used to induce chirality in the target molecule.
Scaffold for Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. The use of chiral building blocks like this compound allows for the enantioselective synthesis of these important scaffolds.
One potential application is in the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. Chiral amino acids can serve as precursors for the synthesis of optically active β-lactams through methods like the Staudinger cycloaddition. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided search results, the general principle of using protected amino acids as chiral templates is well-established. For instance, the carboxyl group of this compound could be converted to a ketene, which can then undergo a [2+2] cycloaddition with an imine to form a chiral β-lactam.
Furthermore, derivatives of N-protected amino acids can be used to synthesize other nitrogen-containing heterocycles. For example, γ-lactams can be formed through intramolecular C-H amidation reactions of suitable precursors derived from amino acids. organic-chemistry.org The inherent chirality of this compound would be transferred to the final heterocyclic product, ensuring stereochemical control.
Derivatization Strategies and Analogue Development
This compound serves as a versatile chiral building block in advanced chemical synthesis, lending itself to various derivatization strategies to create a diverse range of analogues. These modifications are primarily targeted at the C-terminus and the side chain, enabling the synthesis of complex peptides and novel molecular architectures.
C-Terminal Modifications and Esterifications
The carboxylic acid group of this compound is a primary site for modification, most commonly through esterification or amide bond formation. These reactions are fundamental to peptide synthesis, where the compound acts as a crucial building block. ontosight.ai
The C-terminus can be activated to facilitate coupling with other amino acids or amine-containing molecules. A common strategy involves converting the carboxylic acid into a more reactive form, such as an activated ester. For instance, N-benzyloxycarbonyl-L-phenylalanine 4-nitrophenyl ester has been used to react with L-phenylalanine, demonstrating a method applicable to this compound for forming dipeptides. prepchem.com This process allows for the sequential construction of peptide chains.
Examples of C-terminal modification include the synthesis of various dipeptides where this compound (or its protected form, often with a benzyloxycarbonyl group, Cbz or Z) is coupled with another amino acid. ontosight.aiontosight.aimedchemexpress.com These reactions extend the peptide backbone from the C-terminal end of the valine residue.
A significant challenge in C-terminal modification, particularly during peptide synthesis, is the risk of epimerization at the α-carbon. nih.gov This can occur through the formation of an oxazolone (B7731731) intermediate when the C-terminal amino acid is activated for coupling, potentially leading to a loss of stereochemical integrity. nih.gov Careful selection of coupling reagents and reaction conditions is therefore critical to maintain the chiral purity of the final product.
Table 1: Examples of C-Terminal Derivatization of Benzyloxy-Protected L-Valine
| Product Compound Name | Reactant 2 | Application/Significance |
|---|---|---|
| N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine | Glycine (B1666218) | Building block for peptide synthesis. ontosight.ai |
| N-[1-[(Benzyloxy)carbonyl]-L-prolyl]-L-valine | L-Proline | Dipeptide synthesis. prepchem.com |
| N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine | L-Isoleucine | Building block for larger peptides and protease inhibitors. ontosight.ai |
Side Chain Modifications and Functionalization
While the C-terminus and N-terminus are common sites for derivatization, modifications involving the valine side chain are also employed to create specific analogues for advanced applications. The isopropyl side chain of valine is chemically robust, making direct functionalization challenging. Therefore, strategies often involve using valine surrogates or modifying other parts of the molecule that influence the side chain's steric or electronic environment.
One approach is the modification of the amino group, such as in the synthesis of N-((Benzyloxy)carbonyl)-N-methyl-L-valine. medchemexpress.com While this is an N-terminal modification, the introduction of a methyl group can alter the conformational properties and reactivity of the entire molecule, including the presentation of its side chain.
A more direct approach to side chain functionalization is seen in the development of valine surrogates for specific synthetic methodologies like Native Chemical Ligation (NCL). nih.gov NCL typically requires an N-terminal cysteine residue. To achieve ligation at a valine residue, analogues containing a thiol group have been developed. These include penicillamine (B1679230) (which contains a β-thiol group) and γ-thiol valine derivatives. nih.gov These surrogates allow for an initial thioester-linked intermediate to be formed, which then undergoes intramolecular acyl transfer to form the desired amide bond at the valine position. A subsequent desulfurization step removes the thiol moiety, yielding a native peptide with valine at the ligation site. nih.gov This strategy effectively uses a temporary side chain modification to overcome the synthetic challenge of incorporating valine at specific, sterically hindered positions in a peptide sequence. nih.gov
Table 2: Analogues of this compound via Side Chain or N-Terminal Modification
| Analogue/Derivative Name | Modification Strategy | Application |
|---|---|---|
| N-((Benzyloxy)carbonyl)-N-methyl-L-valine | N-methylation of the amino group. medchemexpress.com | A derivative used in peptide synthesis with altered conformational properties. medchemexpress.com |
| Penicillamine (β-thiol valine surrogate) | Introduction of a β-thiol group as a valine side chain surrogate. nih.gov | Used as an acyl acceptor in Native Chemical Ligation (NCL) to form peptides at a valine residue. nih.gov |
Molecular Interactions and Biological Relevance of N Benzyloxy L Valine Non Clinical Focus
Role in Enzyme Substrate Analogues and Inhibitor Design
The structural similarity of N-(Benzyloxy)-L-valine to L-valine allows it to function as a substrate analogue, a molecule that resembles the natural substrate of an enzyme. By mimicking the substrate, these analogues can bind to the enzyme's active site. However, the presence of the benzyloxy group can prevent the catalytic reaction from proceeding, turning the analogue into a competitive inhibitor. This principle is widely used in designing specific inhibitors for enzymes that process L-valine or peptides containing it. For instance, peptide aldehydes incorporating a modified valine residue, such as N-Benzyloxycarbonyl-valyl-prolinal, have been shown to be potent transition-state inhibitors of specific proteases like post-proline cleaving enzyme, with a reported Kᵢ value in the nanomolar range. nih.gov
Interactions with Proteases and Peptidases
Proteases and peptidases are enzymes that cleave peptide bonds in proteins and peptides. Their specificity is often dictated by the amino acid residues adjacent to the scissile bond. Enzymes that recognize and cleave after hydrophobic residues are potential targets for inhibitors based on this compound. The bulky and hydrophobic benzyloxy group can fit into the hydrophobic pockets (like the S1 pocket) of certain proteases, enhancing binding affinity.
Dipeptides containing N-benzyloxycarbonyl-protected amino acids, such as N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine, are synthesized as building blocks for creating larger peptide-based inhibitors. ontosight.ai These protected dipeptides can be incorporated into a peptide sequence designed to target the active site of a specific protease, for example, HIV protease. ontosight.ai The benzyloxycarbonyl (Cbz or Z) group serves both as a protecting group during synthesis and as a key structural element that can interact with the enzyme. ontosight.aiontosight.ai
Modulation of Amino Acid Biosynthesis Pathways (e.g., AHAS inhibition)
The biosynthesis of branched-chain amino acids (valine, leucine (B10760876), and isoleucine) is a critical pathway in plants, fungi, and bacteria, but absent in animals. researchgate.netresearchgate.net The first and rate-limiting enzyme in this pathway is acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). researchgate.netnih.gov This enzyme is a major target for many commercial herbicides. researchgate.netnih.gov
L-valine itself acts as a feedback inhibitor of AHAS, binding to a regulatory site on the enzyme to control its own production. researchgate.netnih.govnih.gov However, the inhibitory potency of L-valine is relatively modest. Research has shown that modifying the N-terminus of L-valine can dramatically increase its inhibitory effect. For example, converting L-valine into its N-phthalyl anilide derivative was found to boost its potency as an AHAS inhibitor by more than 8000-fold. nih.govsci-hub.st This suggests that the regulatory site of AHAS has a large pocket that can accommodate bulky N-terminal substituents, and that such modifications can significantly enhance binding and inhibition. The inhibition by these valine derivatives is thought to occur at or near the natural feedback control site. nih.govsci-hub.st
The benzyloxy group of this compound, being hydrophobic and sterically demanding, is another such modification that could be exploited to design potent AHAS inhibitors. The principle relies on using the L-valine scaffold to target the enzyme's regulatory site, while the N-terminal group enhances the binding affinity.
| Compound/Condition | Target Enzyme | Effect/Potency | Source |
| L-Valine | Zea mays AHAS | Feedback Inhibitor | nih.gov |
| N-phthalyl-L-valine anilide | Zea mays AHAS | >8000-fold more potent than L-valine; active at 2 µM | nih.gov |
| D-valine analogue (N-phthalyl anilide) | Zea mays AHAS | 11- to 43-fold less potent than L-valine analogue | nih.gov |
| Valine, Isoleucine, Leucine | Corynebacterium glutamicum AHAS | Inhibition of ~57% with 5mM valine; no cumulative effect | nih.gov |
Receptor Ligand Design and Binding Specificity
The design of ligands that bind with high affinity and specificity to a target receptor is a cornerstone of drug discovery. nih.gov Peptides and peptidomimetics are often used for this purpose because they can make extensive contacts with a receptor's surface. nih.govresearchgate.netnih.gov Incorporating modified amino acids like this compound into a peptide ligand can be a powerful strategy to fine-tune its binding properties. nih.gov
Molecular Recognition at Binding Sites
The specific recognition between a ligand and its receptor is determined by a combination of shape complementarity and chemical interactions. Valine residues are often found in the binding pockets of receptors, where their hydrophobic side chains contribute to ligand binding. frontiersin.org The precise size and orientation of these residues can be critical for specificity.
A compelling example comes from studies on the β2-adrenergic receptor, where a highly conserved valine residue (V114) is located in the ligand-binding pocket. elsevierpure.comnih.gov Site-directed mutagenesis studies on this residue revealed its importance. Replacing V114 with amino acids of different sizes and properties had a profound impact on the receptor's ability to bind ligands. elsevierpure.comnih.gov This demonstrates that the specific volume and hydrophobic nature of the valine side chain at that position are crucial for molecular recognition.
This principle can be applied in reverse for ligand design. By incorporating this compound into a peptide ligand, one introduces a specific steric and hydrophobic character. The bulky, aromatic benzyloxy group can be designed to fit into a complementary hydrophobic cavity on a receptor surface, potentially increasing both the affinity and specificity of the ligand. acs.org This strategy is used to develop altered peptide ligands (APLs) where specific residues are modified to enhance or change the interaction with a receptor. nih.gov
| V114 Mutant in β2-AR | Ligand Binding Ability | Implication for Molecular Recognition | Source |
| Wild-Type (Valine) | Normal | The native pocket fits the ligand. | elsevierpure.comnih.gov |
| V114I, V114L | Significant Binding | Conservative changes in hydrophobicity/size are tolerated. | elsevierpure.com |
| V114C, V114E | Significant Binding | Some non-conservative changes are tolerated, showing pocket flexibility. | elsevierpure.com |
| V114G, V114T, V114S, V114W | No Specific Binding | Altering the size and hydrophobicity too drastically disrupts the critical interaction. | elsevierpure.com |
Modulation of Protein-Protein Interactions (PPIs) via Peptide Mimetics
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them attractive but challenging targets for therapeutic intervention. nih.govnih.gov The interaction surfaces are often large and flat, making them difficult to target with traditional small molecules. Peptides and peptidomimetics, which can mimic structural motifs like α-helices or β-sheets, are well-suited to modulate these large surfaces. nih.govresearchgate.net
Incorporating this compound into a peptide mimetic can enhance its ability to disrupt or stabilize a PPI. The benzyloxy group can act as a hydrophobic probe, inserting into a "hot spot" groove or pocket at the PPI interface. These hot spots are regions that contribute most to the binding energy. By designing a peptide mimetic where the benzyloxy group of an this compound residue is positioned to occupy such a pocket, a potent modulator can be created. The valine scaffold ensures correct peptide backbone geometry, while the benzyloxy group provides a key interaction moiety. This approach is part of a broader strategy of using unnatural amino acids to stabilize specific conformations and improve the drug-like properties of peptide-based modulators. researchgate.netnih.gov
Biochemical Roles of Valine and its N-Protected Forms in Metabolic Pathways (Molecular Level)
At the molecular level, the biochemical significance of L-valine is intrinsically linked to its participation in metabolic pathways essential for energy production and protein synthesis. numberanalytics.com Valine is classified as a branched-chain amino acid (BCAA), a group that also includes leucine and isoleucine, which are fundamental components of proteins. numberanalytics.comresearchgate.net The utility of valine in biochemical research and synthesis is greatly enhanced through the use of N-protected forms, such as this compound.
The primary role of N-protection is to temporarily block the reactivity of the amino group of an amino acid during the controlled, stepwise synthesis of peptides. ontosight.aiontosight.ai In this compound, the benzyloxycarbonyl group (also known as Carboxybenzyl, Cbz, or Z) serves as this protecting moiety. ontosight.aiontosight.ai This protection is crucial in a laboratory setting to prevent the formation of unwanted side products and to ensure that the peptide bond forms at the correct location, thereby allowing for the construction of peptides with specific sequences. ontosight.ai Once the desired peptide chain is assembled, the benzyloxycarbonyl group can be removed under specific chemical conditions to yield the final, functional peptide. ontosight.ai Therefore, the biochemical role of this compound is not as a direct participant in in vivo metabolic pathways but as a critical building block in the in vitro chemical synthesis of peptides for research and development. ontosight.ai
Valine Catabolism and Anabolism at a Molecular Level
The metabolic pathways of valine differ significantly between animals and other organisms like plants and bacteria, primarily concerning its synthesis. wikipedia.org
In animals, valine catabolism is a crucial process that primarily occurs in the muscle and liver, breaking down the amino acid to generate energy. nih.govnumberanalytics.com This multi-step pathway converts valine into succinyl-CoA, an intermediate that can enter the citric acid cycle (TCA cycle) for ATP production. wikipedia.orgnumberanalytics.comontosight.ai This makes valine a glucogenic amino acid, as succinyl-CoA can be converted to glucose. nih.gov
The catabolic process begins with two steps that are common to all three branched-chain amino acids. nih.gov
Transamination : The initial step involves the removal of the amino group from valine, a reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT). This reaction transfers the amino group to α-ketoglutarate, forming glutamate (B1630785) and the branched-chain α-keto acid of valine, which is α-ketoisovalerate (3-methyl-2-oxobutanoate). nih.govnumberanalytics.comontosight.ai
Oxidative Decarboxylation : The resulting α-ketoisovalerate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex (BCKDC). nih.govontosight.ai This reaction produces isobutyryl-CoA. wikipedia.orgnumberanalytics.com
From this point, the pathway diverges from that of leucine and isoleucine. nih.gov The subsequent reactions lead to the formation of succinyl-CoA. numberanalytics.comontosight.ai The degradation of valine ultimately yields propionyl-CoA, which is then converted to succinyl-CoA. nih.govresearchgate.net
Interactive Table: Key Enzymes and Reactions in Valine Catabolism
| Step | Substrate | Key Enzyme | Product | Description |
| 1 | L-Valine | Branched-chain aminotransferase (BCAT) numberanalytics.com | α-Ketoisovalerate | Reversible transfer of an amino group to α-ketoglutarate. nih.gov |
| 2 | α-Ketoisovalerate | Branched-chain α-keto acid dehydrogenase complex (BCKDC) ontosight.ai | Isobutyryl-CoA | Irreversible oxidative decarboxylation. wikipedia.orgnih.gov |
| 3 | Isobutyryl-CoA | Isobutyryl-CoA dehydrogenase numberanalytics.com | Methacrylyl-CoA | Dehydrogenation reaction. numberanalytics.com |
| 4 | Methacrylyl-CoA | 3-Hydroxyisobutyryl-CoA hydrolase numberanalytics.com | 3-Hydroxyisobutyryl-CoA | Hydration of the double bond. numberanalytics.com |
| 5 | 3-Hydroxyisobutyryl-CoA | 3-Hydroxyisobutyryl-CoA dehydrogenase | Methylmalonate semialdehyde | Dehydrogenation reaction. |
| 6 | Methylmalonate semialdehyde | Methylmalonate-semialdehyde dehydrogenase | Propionyl-CoA | Conversion to a CoA-ester. researchgate.net |
| 7 | Propionyl-CoA | Propionyl-CoA carboxylase | D-Methylmalonyl-CoA | Carboxylation reaction requiring biotin. |
| 8 | D-Methylmalonyl-CoA | Methylmalonyl-CoA epimerase | L-Methylmalonyl-CoA | Isomerization. |
| 9 | L-Methylmalonyl-CoA | Methylmalonyl-CoA mutase | Succinyl-CoA | Isomerization requiring Vitamin B12, producing a TCA cycle intermediate. wikipedia.orgnumberanalytics.com |
Valine is an essential amino acid for animals, including humans, meaning it cannot be synthesized by the body and must be obtained from the diet. numberanalytics.comwikipedia.org The anabolic pathway for valine is present in bacteria and plants. wikipedia.org This biosynthetic pathway begins with pyruvic acid, an intermediate of glycolysis. wikipedia.org
The synthesis of valine shares part of its pathway with the synthesis of leucine. wikipedia.org A key enzyme in this pathway is acetolactate synthase (also known as acetohydroxy acid synthase), which catalyzes the first committed step. wikipedia.org The pathway involves several enzymatic steps to convert pyruvate (B1213749) into α-ketoisovalerate, the same keto acid seen in the catabolic pathway. researchgate.netwikipedia.org The final step in valine biosynthesis is a transamination reaction where α-ketoisovalerate receives an amino group, typically from glutamate, to form L-valine. wikipedia.org
Interactive Table: Key Enzymes in Valine Anabolism (in Plants & Bacteria)
| Step | Precursor(s) | Key Enzyme | Product | Organisms |
| 1 | 2 Pyruvate | Acetolactate synthase wikipedia.org | α-Acetolactate | Plants, Bacteria wikipedia.org |
| 2 | α-Acetolactate | Acetohydroxy acid isomeroreductase | α,β-Dihydroxyisovalerate | Plants, Bacteria |
| 3 | α,β-Dihydroxyisovalerate | Dihydroxyacid dehydratase | α-Ketoisovalerate | Plants, Bacteria |
| 4 | α-Ketoisovalerate | Valine aminotransferase (transaminase) | L-Valine | Plants, Bacteria wikipedia.org |
Advanced Applications and Rational Design Based on N Benzyloxy L Valine
Design of Prodrugs and Targeted Delivery Systems (Molecular Design)
The design of prodrugs is a critical strategy to enhance the therapeutic efficacy of pharmaceuticals by improving their pharmacokinetic and pharmacodynamic properties. N-(Benzyloxy)-L-valine is an important precursor in the synthesis of amino acid-based prodrugs, which are designed to improve oral bioavailability and facilitate targeted delivery.
The core principle behind using a valine moiety in prodrug design is to hijack the body's natural nutrient transport mechanisms. Specifically, L-valine esters of antiviral drugs have been shown to be recognized by peptide transporters, such as PEPT1 and PEPT2, which are expressed in the intestines and other tissues. nih.gov This recognition facilitates active transport across cellular membranes, significantly increasing the drug's absorption and bioavailability compared to passive diffusion. nih.gov
A notable example is the L-valine ester of the antiviral agent cyclopropavir, known as valcyclopropavir. nih.gov In preclinical studies, this prodrug demonstrated oral bioavailability of 95% in mice, a substantial improvement over the parent drug. nih.gov The synthesis of such prodrugs often involves N-protected amino acids like this compound or N-(tert-butoxycarbonyl)-L-valine (Boc-L-valine) to ensure selective esterification with the drug molecule. The protecting group, such as the benzyloxycarbonyl group, is then removed in a subsequent step to yield the final, active prodrug. Once absorbed, the valine ester is cleaved by intracellular esterases, releasing the active drug at the target site.
The molecular design of these prodrugs leverages the specific properties of the this compound precursor, as detailed in the table below.
| Component | Function in Prodrug Design | Rationale |
| L-Valine Core | Targeted delivery moiety | Recognized by peptide transporters (e.g., PEPT1/PEPT2) to enhance absorption. nih.gov |
| Benzyloxycarbonyl Group | Amine protecting group | Prevents unwanted side reactions at the nitrogen atom during the coupling of the valine to the parent drug. It is removed after the ester bond is formed. |
| Carboxylic Acid | Reactive site for conjugation | Activated to form an ester linkage with a hydroxyl group on the parent drug molecule. |
This targeted prodrug strategy represents a powerful application of rational molecular design, turning a simple amino acid derivative into a key that unlocks more efficient drug delivery pathways.
Development of Bioconjugates and Chemically Labeled Probes
Bioconjugation, the covalent linking of two biomolecules, and the development of chemical probes are essential tools in diagnostics, imaging, and fundamental biological research. While direct examples involving this compound are specific to particular research, its chemical structure makes it an ideal candidate for incorporation into such systems.
The fundamental utility of this compound in this context lies in its bifunctional nature after deprotection. The free amine and carboxylic acid groups can be selectively reacted to attach the valine unit to other molecules, such as fluorescent dyes, affinity tags, or cytotoxic agents. The valine itself can serve several roles in the final bioconjugate:
A Biocompatible Spacer: The valine moiety can act as a linker to distance a label from a biomolecule, minimizing steric hindrance and preserving the function of both components.
A Recognition Element: In some biological systems, the valine side chain may contribute to specific molecular recognition events at a target protein or enzyme.
A Chirality Source: The inherent chirality of L-valine can be crucial in creating stereospecific interactions with biological targets.
The process of creating a bioconjugate or probe using this compound would typically involve a series of synthetic steps. First, the carboxylic acid is activated and reacted with a functional group on the molecule to be labeled. Subsequently, the benzyloxycarbonyl group is removed to expose the amine, which can then be coupled to a second molecule or a solid support. This controlled, stepwise approach allows for the precise construction of complex molecular tools.
Role in Combinatorial Chemistry and High-Throughput Screening Library Synthesis
Combinatorial chemistry is a powerful technique used to generate vast libraries of related compounds for high-throughput screening (HTS) in drug discovery. google.comcapes.gov.br Solid-phase peptide synthesis (SPPS) is a cornerstone of combinatorial chemistry, and N-protected amino acids like this compound are fundamental building blocks in this process. capes.gov.brnih.gov
The benzyloxycarbonyl (Cbz or Z) group is a classic amine-protecting group in peptide synthesis. Its role is to temporarily block the reactivity of the amino group of one amino acid while its carboxyl group is coupled to the free amino group of another. This iterative process of deprotection and coupling allows for the stepwise assembly of a specific peptide sequence on a solid support.
The use of this compound in SPPS for library synthesis follows a well-established workflow:
Attachment: The first amino acid is anchored to a solid resin support.
Deprotection: The amine-protecting group of the resin-bound amino acid is removed.
Coupling: this compound is activated at its carboxyl group and coupled to the free amine on the resin.
Iteration: The deprotection and coupling steps are repeated with different amino acids to build a diverse library of peptides.
The benzyloxycarbonyl group is particularly useful as it is stable to the conditions used for some other protecting groups but can be readily removed by catalytic hydrogenation, allowing for orthogonal protection strategies in complex syntheses. By systematically varying the amino acids at each position, millions of distinct peptides can be synthesized and screened for biological activity, such as binding to a disease-related receptor or inhibiting an enzyme.
| Feature of this compound | Relevance to Combinatorial Chemistry |
| Protected Amine | Allows for controlled, directional peptide bond formation in SPPS. nih.govnih.gov |
| Valine Side Chain | Introduces a hydrophobic and sterically defined element into the peptide library, contributing to the diversity of the synthesized compounds. |
| Solid-Phase Compatibility | The compound and its reactions are well-suited for the automated, repetitive nature of solid-phase synthesis. capes.gov.br |
Integration into Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry explores the organization of molecules into larger, functional structures through non-covalent interactions. nih.goviupac.org Amino acid derivatives are excellent building blocks for self-assembling systems due to their ability to participate in a variety of these interactions, including hydrogen bonding, hydrophobic effects, and π-π stacking. nih.gov
Derivatives of this compound can be rationally designed to self-assemble into well-defined nanostructures. The key driving forces for the assembly of these molecules are:
Hydrogen Bonding: Once incorporated into a peptide or a similar amide-containing structure, the N-H and C=O groups can form extensive hydrogen bond networks, which are a primary driver of self-assembly. nih.gov
Hydrophobic Interactions: The isopropyl side chain of valine is hydrophobic and will tend to be shielded from aqueous environments, driving aggregation.
π-π Stacking: The benzyl (B1604629) group from the benzyloxycarbonyl moiety can engage in π-π stacking interactions with other aromatic groups, providing additional stability to the assembled structure.
Researchers have shown that by modifying amino acids with long alkyl chains or aromatic groups, they can induce self-assembly into a variety of morphologies, such as vesicles, nanofibers, and hydrogels. nih.gov For instance, a study on sodium N-(4-dodecyloxybenzoyl)-L-valinate demonstrated that the interplay of these non-covalent forces led to the formation of spherical vesicles at low concentrations and more complex structures like tubules and double helices at higher concentrations. nih.gov Similarly, derivatives of this compound can be designed to form redox-active or light-responsive supramolecular gels. chemrxiv.org
These self-assembled materials have potential applications in tissue engineering, drug delivery, and catalysis. The chirality of the L-valine building block can also be translated to the macroscopic level, resulting in chiral superstructures. nih.gov
Analytical Methodologies for Structural and Purity Assessment of N Benzyloxy L Valine and Its Derivatives
Chromatographic Techniques for Separation and Purity Determinationchemicalbook.comchemspider.com
Chromatographic methods are indispensable for separating N-(Benzyloxy)-L-valine from reaction byproducts, starting materials, and other impurities, as well as for determining its enantiomeric and diastereomeric purity.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Puritychemicalbook.comchemspider.com
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound and its derivatives. epa.govrsc.orgsci-hub.senih.govnih.gov Reversed-phase HPLC (RP-HPLC) is commonly utilized for this purpose. sci-hub.se
The determination of enantiomeric purity is a critical aspect, especially in peptide synthesis where the stereochemistry of the amino acid building blocks must be strictly controlled. One common approach involves pre-column derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated on a standard achiral stationary phase like ODS-Hypersil. sci-hub.se This method allows for the detection of even small amounts of the undesired D-enantiomer. rsc.orgsci-hub.se Another strategy employs chiral stationary phases or chiral additives in the mobile phase to directly separate the enantiomers. rsc.orgnih.gov
Similarly, HPLC is effective in separating diastereomers that may arise during the synthesis of more complex derivatives of this compound. epa.gov For instance, the separation of diastereomeric and rotational isomers of related compounds has been successfully achieved using RP-HPLC. epa.gov The choice of column, such as a C8 or C18 column, and the optimization of mobile phase composition and temperature are crucial for achieving baseline separation. nih.govnih.gov
Table 1: HPLC Conditions for Purity Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | ODS-Hypersil, C8, or C18 | sci-hub.senih.gov |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | nih.gov |
| Detection | UV at 210 nm | nih.govnih.gov |
| Derivatizing Agent (for enantiomeric purity) | Marfey's Reagent | sci-hub.se |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is another valuable technique for the analysis of this compound, particularly for its more volatile derivatives. To make the amino acid and its derivatives amenable to GC analysis, they are often converted into more volatile forms through derivatization, such as trimethylsilylation (TMS). hmdb.cahmdb.ca
GC, often coupled with a mass spectrometer (GC-MS), allows for the separation and identification of various components in a sample. The retention time in the GC column provides information about the compound's volatility and interaction with the stationary phase, while the mass spectrum offers a unique fragmentation pattern that aids in structural confirmation. For instance, the GC-MS analysis of TMS-derivatized L-valine has been reported, providing specific retention indices and mass spectra that can be used for its identification. hmdb.cahmdb.ca
Table 2: GC Conditions for Volatile Derivatives of Valine
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column | hmdb.cahmdb.ca |
| Derivative | Trimethylsilyl (TMS) | hmdb.cahmdb.ca |
Spectroscopic Techniques for Structural Elucidationchemicalbook.comrsc.orgnih.govhmdb.canih.govresearchgate.netchemicalbook.comgoogle.com
Spectroscopic methods are fundamental for elucidating the detailed molecular structure of this compound and its derivatives, providing insights into connectivity, functional groups, and conformational preferences. jacsdirectory.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Connectivitychemicalbook.comrsc.orgnih.govhmdb.canih.govchemicalbook.com
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural analysis of this compound in solution. copernicus.org Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule. chemicalbook.comchemicalbook.comhmdb.ca
In the ¹H NMR spectrum of this compound, characteristic signals can be observed for the protons of the valine moiety, the benzyloxycarbonyl group, and the aromatic ring. chemicalbook.comresearchgate.netyoutube.com For example, the protons of the isopropyl group of valine typically appear as doublets, while the α-proton gives a multiplet. researchgate.net The benzylic protons of the protecting group usually show a singlet. ugm.ac.id
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. hmdb.ca The chemical shifts of the carbonyl carbon, the α-carbon, and the carbons of the aromatic ring are particularly informative. jacsdirectory.com
Table 3: Representative ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | ~7.3 | Multiplet |
| CH₂ (benzyl) | ~5.1 | Singlet |
| α-H (valine) | ~4.2 | Multiplet |
| β-H (valine) | ~2.1 | Multiplet |
| γ-CH₃ (valine) | ~0.9-1.0 | Doublet |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysischemicalbook.comnih.govnih.govchemicalbook.comgoogle.com
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. chemicalbook.com The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H bond of the carbamate, the C=O stretching of the carboxylic acid and the carbamate, and the C-O bonds. researchgate.netresearchgate.net The presence of the aromatic ring from the benzyloxy group will also give rise to specific C-H and C=C stretching and bending vibrations. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to analyze compounds containing chromophores. In the case of this compound, the aromatic ring of the benzyloxycarbonyl group is the principal chromophore. The UV spectrum will show absorption bands characteristic of the phenyl group, which can be useful for quantitative analysis. researchgate.net
Table 4: Key IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (carbamate) | ~3300 |
| C-H Stretch (aromatic) | ~3100-3000 |
| C-H Stretch (aliphatic) | ~2960 |
| C=O Stretch (carboxylic acid) | ~1715 |
| C=O Stretch (carbamate) | ~1690 |
| C=C Stretch (aromatic) | ~1600, 1495 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysischemicalbook.comnih.govnih.govchemicalbook.com
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern. chemicalbook.comosti.gov Upon ionization, the molecule fragments in a predictable manner, and the resulting mass-to-charge ratios of the fragments provide a "fingerprint" of the molecule.
Common fragmentation pathways for this compound and related compounds include the loss of the benzyl (B1604629) group, decarboxylation, and cleavage of the amide bond. The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. rsc.org
Table 5: Common Mass Spectral Fragments for Valine Derivatives
| Fragment | Description |
|---|---|
| [M-COOH]⁺ | Loss of the carboxyl group |
| [M-C₇H₇]⁺ | Loss of the benzyl group |
| [C₄H₈N]⁺ | Fragment from the valine side chain |
Chiroptical Methods for Stereochemical Assignment and Enantiomeric Excess Determination
Chiroptical methods are indispensable for confirming the stereochemical identity of chiral molecules like this compound and quantifying the relative amounts of each enantiomer in a mixture. These techniques rely on the differential interaction of chiral substances with polarized light.
The stereochemical configuration of amino acids and their derivatives can be investigated through methods like Circular Dichroism (CD) spectroscopy. CD measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. For this compound, the specific spatial arrangement of the benzyloxycarbonyl group, the carboxyl group, and the isopropyl side chain around the chiral α-carbon results in a unique CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the L-configuration, allowing for its unambiguous assignment when compared to a reference or the corresponding D-enantiomer. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model and predict the CD spectra for different conformations of this compound, further aiding in the stereochemical assignment. researchgate.net
Determining the enantiomeric excess (ee) is critical in asymmetric synthesis to measure the purity of the desired enantiomer. wikipedia.org Enantiomeric excess is defined as the absolute difference between the mole fractions of the two enantiomers and is usually expressed as a percentage. wikipedia.org While optical rotation can provide a measure of "optical purity," which is often identical to enantiomeric excess, modern methods like chiral High-Performance Liquid Chromatography (HPLC) are more common for accurate ee determination. wikipedia.orgnih.gov However, chiroptical sensing methods offer a rapid alternative. nih.govnih.gov These methods often involve a chiral host or sensor molecule that forms diastereomeric complexes with the enantiomers of the analyte, in this case, this compound. These complexes then produce distinct chiroptical responses (e.g., in CD or fluorescence spectra), allowing for quantification. nih.gov A calibration curve can be generated using samples of known enantiomeric composition to determine the ee of an unknown sample with high accuracy. nih.gov
Table 1: General Principles of Chiroptical Analysis for Enantiomeric Excess
| Analytical Method | Principle | Application to this compound |
| Circular Dichroism (CD) | Measures differential absorption of left and right circularly polarized light. | The inherent chirality of this compound produces a characteristic CD spectrum, confirming its absolute configuration (L- or D-). |
| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation as a function of wavelength. | Provides information about the stereochemistry based on the sign and shape of the ORD curve. |
| Chiral Derivatization followed by Spectroscopy | The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which have different spectroscopic properties (e.g., NMR, UV-Vis, Fluorescence). | While not a direct chiroptical method, it is a common strategy used in conjunction with spectroscopic analysis for ee determination. |
| Exciton-Coupled Circular Dichroism (ECCD) | Involves introducing two or more chromophores into the molecule, whose electronic interaction (exciton coupling) gives a strong and predictable CD signal. nih.gov | A derivatized this compound could be complexed with a metal center to bring chromophores into proximity, with the helicity and resulting CD spectrum being determined by the stereocenter. nih.gov |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound. This technique provides precise atomic coordinates, allowing for the unequivocal assignment of the (S) or (R) configuration at chiral centers and revealing detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
For N-benzyloxycarbonyl-L-valine (Cbz-L-valine), X-ray diffraction analysis of a suitable single crystal provides a detailed picture of its molecular architecture. Studies have been conducted on co-crystals of Cbz-L-valine with chiral resolving agents like D(–)-ephedrine. rsc.org In such a complex, the absolute configuration of the valine derivative is confirmed through its interaction with the known stereochemistry of the co-crystallizing agent. The analysis reveals the specific intermolecular interactions, such as hydrogen bonds, that are responsible for the molecular recognition and the stability of the crystal lattice. rsc.org
The solid-state conformation describes the preferred spatial arrangement of the molecule within the crystal. For Cbz-L-valine, this includes the orientation of the benzyloxycarbonyl protecting group relative to the amino acid backbone and the conformation of the valine side chain. This information is crucial for understanding intermolecular packing and can provide insights into the interactions the molecule might have with biological receptors or in synthetic processes. rsc.orgutwente.nl For instance, the crystal structure of ephedrine-N-benzyloxycarbonyl-L-valine reveals specific hydrogen bonding patterns and packing arrangements that drive the resolution process. rsc.org
Table 2: Representative Crystallographic Data for an N-Benzyloxycarbonyl Amino Acid Complex
| Parameter | Description | Example Value |
| Crystal System | The symmetry system to which the crystal belongs (e.g., Orthorhombic, Monoclinic). | Orthorhombic |
| Space Group | The specific symmetry group of the crystal structure. | P2₁2₁2₁ |
| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell in Ångströms (Å). | a = 9.8 Å, b = 12.5 Å, c = 20.1 Å |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). | α = 90°, β = 90°, γ = 90° |
| Molecules per Unit Cell (Z) | The number of molecules contained within one unit cell. | 4 |
| Key Interactions | Dominant intermolecular forces stabilizing the crystal structure. | Hydrogen bonding between the carboxyl group of the valine derivative and the hydroxyl and amino groups of ephedrine. |
| Note: The data in this table are illustrative examples based on typical structures of amino acid complexes and are not specific to an uncomplexed this compound crystal structure. The values are derived from related structures like ephedrine-N-benzyloxycarbonyl-L-valine complexes. rsc.org |
Theoretical and Computational Studies of N Benzyloxy L Valine
Molecular Modeling and Conformational Analysis
The conformation of N-(Benzyloxy)-L-valine is primarily determined by the torsion angles of its backbone and the orientation of its side chain and protecting group. The bulky isopropyl group of the valine residue and the benzyl (B1604629) group of the benzyloxycarbonyl moiety create significant steric hindrance, which restricts the number of stable conformations. Molecular mechanics calculations, often employing force fields like AMBER or CHARMM, are used to map the potential energy surface of the molecule and identify low-energy conformers.
Studies on analogous N-protected amino acids, such as N-(tert-Butoxycarbonyl)-L-valine (Boc-L-valine), reveal that the peptide backbone can adopt various folded or extended conformations. acs.orgnih.gov The cis/trans isomerization of the amide bond can also play a role, although the trans conformation is generally favored. acs.org In this compound, the interaction between the benzyl ring and the valine side chain can lead to specific folded structures stabilized by non-covalent interactions. The analysis of peptides containing L-valine has shown that this residue is critical in defining the secondary structure. nih.gov
Table 1: Key Torsion Angles in this compound for Conformational Analysis
| Torsion Angle | Atoms Involved | Description |
| φ (phi) | C-N-Cα-C | Defines the rotation around the N-Cα bond. |
| ψ (psi) | N-Cα-C-N | Defines the rotation around the Cα-C bond. |
| ω (omega) | Cα-C-N-Cα | Defines the rotation of the peptide bond (typically ~180° for trans). |
| χ1 (chi1) | N-Cα-Cβ-Cγ | Defines the orientation of the valine side chain. |
These computational models provide a foundational understanding of the structural preferences of this compound, which is critical for interpreting its biological activity and designing derivatives.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of this compound. epstem.net These calculations help to elucidate the molecule's reactivity, stability, and spectroscopic characteristics by examining its molecular orbitals and charge distribution.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates that the molecule is more likely to be reactive.
For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the phenyl ring and the carboxyl group, which can act as electron donors. The LUMO is likely centered on areas that can accept electrons. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify sites susceptible to nucleophilic or electrophilic attack.
Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Influences interactions with electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Influences interactions with nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A larger gap implies greater stability. |
| Dipole Moment | Measure of the overall polarity of the molecule. | Affects solubility and non-covalent interactions. |
| Mulliken Charges | Distribution of atomic charges across the molecule. | Reveals sites prone to electrostatic interactions. epstem.net |
These quantum chemical insights are invaluable for predicting reaction mechanisms and understanding the intrinsic electronic nature of the molecule, which underpins its interactions with biological targets. arxiv.org
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. biointerfaceresearch.com For this compound and its derivatives, docking studies are employed to explore potential biological targets and to understand the molecular basis of their activity. These studies are a cornerstone of structure-based drug design. researchgate.net
In a typical docking simulation, the this compound molecule is placed in the binding site of a target protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For example, studies on N-aryl substituted valine derivatives have shown that they can bind to targets like peroxisome proliferator-activated receptors (PPARs). nih.gov The docking poses revealed that the valine core, the aryl group, and other substituents form specific contacts with amino acid residues in the receptor's ligand-binding domain. nih.gov Similarly, this compound could be docked into the active sites of various enzymes, where the benzyloxycarbonyl group might interact with hydrophobic pockets and the carboxyl and amide groups could form hydrogen bonds.
Table 3: Example of Molecular Docking Results for a Valine Derivative with a Protein Target
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -7.5 | A strong predicted binding energy. biointerfaceresearch.com |
| Hydrogen Bonds | 3 | Interactions with Ser120, Gly121, His250 residues. |
| Hydrophobic Interactions | 5 | Interactions with Leu55, Val88, Ile245 residues. |
| Interacting Residues | Ser120, Gly121, Leu55, Val88, Ile245, His250 | Key amino acids in the binding pocket. |
These docking studies provide a rational basis for identifying potential protein targets for this compound and for designing new derivatives with improved binding affinity and selectivity.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules. researchgate.net By simulating the motions of atoms and molecules over time, MD provides insights into the conformational flexibility, stability, and interactions of this compound in a realistic environment, such as in water or other solvents. nih.govacs.org
In an MD simulation, the forces on each atom are calculated using a force field, and Newton's laws of motion are integrated to predict how the positions and velocities of the atoms change over time. This generates a trajectory that reveals the dynamic behavior of the molecule. For this compound, MD simulations can show how the molecule samples different conformations, how it interacts with surrounding solvent molecules, and how stable its intramolecular hydrogen bonds are.
Simulations of protected amino acids and peptides have demonstrated that the solvent environment significantly influences conformational preferences. researchgate.netnih.gov In aqueous solution, this compound would be expected to adopt conformations that maximize hydrogen bonding with water molecules while shielding its hydrophobic benzyl and isopropyl groups. The dynamic nature of these interactions can be quantified by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time. acs.orgnih.gov
Table 4: Key Outputs from Molecular Dynamics Simulations of this compound
| Analysis Type | Information Provided |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of the molecule's structure from a reference structure over time, indicating structural stability. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of intramolecular and intermolecular hydrogen bonds over the simulation. |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule exposed to the solvent, indicating changes in folding or conformation. |
| Radial Distribution Function (RDF) | Describes how the density of solvent molecules varies as a function of distance from the solute. |
MD simulations offer a detailed picture of the dynamic behavior of this compound, which is crucial for understanding its stability, solubility, and interactions in a biological context. researchgate.net
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational SAR, including Quantitative Structure-Activity Relationship (QSAR) models, uses statistical methods to build mathematical models that predict the activity of new compounds based on their molecular properties. researchgate.netnih.gov
For a series of compounds related to this compound, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or receptor binding. frontiersin.orgfrontiersin.org This involves calculating a set of molecular descriptors for each compound, which are numerical representations of its physicochemical, electronic, or steric properties. These descriptors are then correlated with the experimentally measured biological activity using regression analysis or machine learning techniques. nih.gov
Key descriptors for this compound would include:
Lipophilicity (logP): The benzyloxy group significantly increases the lipophilicity.
Molecular Weight: A fundamental physical property.
Topological Descriptors: Describe molecular branching and shape.
Electronic Descriptors: Such as dipole moment and partial charges on atoms.
Steric Descriptors: Like molar refractivity or van der Waals volume.
A study on N-aryl substituted valine derivatives, for instance, identified that the nature of the N-acyl group and the length of an attached alkyl chain were critical for activity, highlighting the importance of steric and hydrophobic factors. nih.gov By analyzing such relationships, computational SAR can guide the synthesis of new derivatives of this compound with potentially enhanced potency or selectivity.
Table 5: Example of a Simple QSAR Equation for a Series of Valine Derivatives
| Equation | R² | Interpretation |
| log(1/IC₅₀) = 0.6logP - 0.2MW + 1.5*HBA + c | 0.85 | This hypothetical model suggests that biological activity (log(1/IC₅₀)) increases with lipophilicity (logP) and the number of hydrogen bond acceptors (HBA), but decreases with molecular weight (MW). R² indicates a good correlation. |
These computational SAR approaches provide a powerful framework for optimizing the structure of this compound for a desired biological effect, accelerating the drug discovery process. nih.gov
Emerging Research Areas and Future Perspectives for N Benzyloxy L Valine
Development of Novel and Sustainable Synthetic Methodologies
The chemical industry is increasingly focused on green and sustainable practices, and the synthesis of N-(Benzyloxy)-L-valine is no exception. Traditional methods for its preparation often involve the use of hazardous reagents and solvents. ontosight.ai However, recent research has highlighted more environmentally friendly and efficient approaches.
One significant area of development is the adoption of flow chemistry . This technique offers precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation compared to traditional batch processes. chemscene.comgenscript.com Flow reactors can facilitate the continuous production of this compound, making the process more scalable and economically viable. genscript.com
Another key aspect of sustainable synthesis is the use of greener solvents. Researchers are actively exploring alternatives to commonly used volatile organic compounds. For instance, a patented method describes the use of ethyl acetate (B1210297) as a less toxic and easily recoverable extraction solvent, which significantly improves the process's economic and environmental footprint. google.com
Furthermore, the development of novel protecting groups and coupling reagents is a continuous effort in peptide chemistry. The goal is to create more efficient and sustainable methods for peptide synthesis, which directly impacts the use of protected amino acids like this compound. numberanalytics.com The ideal protecting group would be easily introduced, stable throughout the synthesis, and removable under mild, environmentally benign conditions. nih.gov
| Synthetic Methodology | Key Advantages | Relevant Research Areas |
| Flow Chemistry | Precise reaction control, improved safety, scalability, reduced waste. chemscene.comgenscript.com | Continuous production of N-protected amino acids and peptides. chemscene.comgenscript.com |
| Green Solvents | Reduced toxicity, easier recovery and recycling, lower environmental impact. google.com | Replacement of hazardous solvents in extraction and reaction steps. google.com |
| Novel Protecting Groups | Improved efficiency, orthogonality, and milder deprotection conditions. numberanalytics.comnih.gov | Development of protecting groups compatible with green chemistry principles. numberanalytics.comnih.gov |
Exploration of Untapped Biological Targets and Mechanisms
While this compound is primarily known as a building block for peptides, its derivatives have shown potential in targeting specific biological pathways. A significant application lies in the synthesis of antiviral drugs. For example, it serves as a key intermediate in the production of valacyclovir, a medication used to treat herpes virus infections.
The true potential of this compound, however, may lie in the exploration of new biological targets. Peptides and peptidomimetics constructed using this compound can be designed to interact with a wide array of proteins and enzymes within the body. The incorporation of the valine side chain can influence the conformational properties of the resulting peptide, potentially leading to enhanced binding affinity and selectivity for specific biological targets. grossmannlab.com
Future research will likely focus on using this compound to create libraries of novel peptides for high-throughput screening against various disease targets. This could lead to the discovery of new therapeutic agents for a range of conditions, from cancer to neurodegenerative diseases. The ability to introduce modifications to the benzyloxycarbonyl group or the valine side chain offers a rich chemical space for the design of next-generation drugs.
Integration into Advanced Materials Science and Engineering
Perhaps one of the most exciting future directions for this compound lies in the realm of materials science. The self-assembly of peptides and their derivatives into well-ordered nanostructures is a rapidly growing field, and this compound can play a crucial role in this area.
A recent study demonstrated that a dipeptide derivative, carbo-benzyloxy-L-alanyl-L-valine benzyl (B1604629) ester, can self-assemble into nanofibrous structures. These self-assembled materials exhibited notable antioxidant properties, suggesting their potential use as novel biomaterials for applications such as tissue engineering and drug delivery.
Furthermore, a novel drug delivery system has been developed using L-valine-modified nanomicelles to overcome ocular surface barriers. mdpi.com Specifically, DSPE-PEG2000-L-valine was synthesized and incorporated into nanomicelles to enhance drug delivery to the deeper layers of the cornea. mdpi.com This research highlights the potential of incorporating this compound derivatives into sophisticated drug delivery platforms. mdpi.com
The benzyloxycarbonyl group, with its aromatic ring, can participate in π-π stacking interactions, which can be a driving force for self-assembly. By carefully designing peptides incorporating this compound, researchers can control the morphology and properties of the resulting nanomaterials. This opens up possibilities for creating novel hydrogels, scaffolds for regenerative medicine, and advanced sensors. numberanalytics.com
| Material Application | Key Features of this compound Derivative | Potential Benefits |
| Self-Assembled Nanofibers | Dipeptide structure with benzyloxycarbonyl group. | Antioxidant properties, potential for biomaterial development. |
| Ocular Drug Delivery | L-valine modified nanomicelles (DSPE-PEG2000-L-Valine). mdpi.com | Enhanced drug penetration and delivery to deep corneal layers. mdpi.com |
| Hydrogels and Scaffolds | Potential for controlled self-assembly through π-π stacking. numberanalytics.com | Tunable mechanical properties for tissue engineering applications. numberanalytics.com |
Role in Peptide Engineering and Biomimetic Systems
Peptide engineering aims to design and construct peptides with novel functions and properties. This compound is a fundamental component in this endeavor, providing a protected valine residue that can be incorporated into complex peptide sequences. The steric bulk of the valine side chain can be strategically used to influence the secondary structure of peptides, such as promoting the formation of β-sheets.
In the field of biomimetics, researchers seek to mimic biological systems to create new technologies. Peptides that can self-assemble into structures resembling the extracellular matrix are of particular interest for tissue engineering applications. biomatik.commdpi.com By using this compound in combination with other amino acids, it is possible to design peptides that form hydrogels with properties tailored to support cell growth and tissue regeneration. biomatik.commdpi.com
The future of peptide engineering with this compound will likely involve the creation of "smart" biomaterials that can respond to specific environmental cues, such as changes in pH or the presence of certain enzymes. This could lead to the development of drug delivery systems that release their payload only at the site of disease, or scaffolds that degrade at a rate that matches new tissue formation.
Interdisciplinary Research Directions and Collaborative Opportunities
The future of this compound research is inherently interdisciplinary. The development of this compound and its applications will require close collaboration between experts from various fields.
Chemistry and Materials Science: Chemists will continue to develop more efficient and sustainable methods for synthesizing this compound and for incorporating it into peptides and polymers. chemscene.com Material scientists will then characterize the physical and mechanical properties of these new materials and explore their potential applications. chemscene.com
Biology and Medicine: Biologists will be crucial in identifying new biological targets for peptides containing this compound and in evaluating their efficacy and safety in preclinical models. medscape.com Medical researchers will then translate these findings into new clinical therapies. medscape.com
Engineering and Biotechnology: Engineers will play a key role in developing new technologies for the production and processing of this compound-based materials, such as 3D printing of tissue scaffolds. numberanalytics.com Biotechnologists will work on developing enzymatic and microbial systems for the sustainable production of L-valine and other precursor molecules.
The convergence of these disciplines will be essential to unlock the full potential of this compound and to translate the exciting research findings from the laboratory into real-world applications that can benefit society. The journey of a simple protected amino acid from a laboratory reagent to a key component in advanced therapies and materials is a testament to the power of interdisciplinary collaboration. medscape.com
Q & A
Q. What are the standard synthetic routes for N-(Benzyloxy)-L-valine, and how do reaction parameters influence yield?
this compound is typically synthesized via carbobenzyloxy (Cbz) protection of L-valine. A common method involves reacting L-valine with benzyl chloroformate in the presence of a base (e.g., sodium carbonate) under anhydrous conditions. Key parameters include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like over-alkylation .
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is used to ensure solubility of intermediates .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (using silica gel and ethyl acetate/hexane eluents) improves purity . Yields typically range from 70–85%, with impurities arising from incomplete protection or racemization.
Q. What handling and storage protocols are critical for maintaining this compound stability?
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
- Decomposition risks : The compound decomposes upon heating (>100°C) and may release CO, CO₂, or nitrogen oxides. Avoid prolonged exposure to moisture or acidic/basic environments .
- Safety : Use fume hoods, gloves, and eye protection. Mutagenicity studies indicate risks comparable to benzyl chloride, requiring strict adherence to hazard assessments .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR : ¹H NMR shows diagnostic peaks for the benzyloxy group (δ 7.3–7.4 ppm, aromatic protons) and valine’s α-proton (δ 4.2–4.5 ppm). ¹³C NMR confirms the carbonyl (Cbz) at ~155 ppm .
- IR : Stretching bands at ~1700 cm⁻¹ (C=O of carbamate) and 1250 cm⁻¹ (C-O of benzyloxy) validate protection .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks at m/z 265.12 [M+H]⁺ .
Advanced Research Questions
Q. How does the benzyloxycarbonyl group impact this compound’s reactivity in peptide synthesis compared to other protecting groups?
The Cbz group offers moderate steric hindrance, which slows coupling kinetics but enhances selectivity in multi-step syntheses. Unlike tert-butoxycarbonyl (Boc), Cbz is stable under acidic conditions but requires catalytic hydrogenation (H₂/Pd-C) or HBr/trifluoroacetic acid for deprotection. Comparative studies show:
- Coupling efficiency : 5–10% lower yield than Fmoc-protected valine due to steric effects .
- Orthogonality : Compatible with Boc strategies for orthogonal deprotection in branched peptides .
Q. What strategies optimize coupling efficiency of this compound in automated peptide synthesizers?
- Activation reagents : Use HOBt/DIC or Oxyma Pure/DIC to reduce racemization and improve activation of the carboxyl group .
- Solvent systems : Dimethylformamide (DMF) with 0.1 M hydroxybenzotriazole (HOBt) enhances solubility and reaction rates .
- Temperature modulation : Conduct couplings at 25°C with extended reaction times (2–4 hours) to offset steric hindrance .
Q. What decomposition pathways occur under acidic/basic conditions, and how can they be mitigated?
- Acidic conditions : The Cbz group undergoes hydrolysis to release benzyl alcohol and CO₂. Stabilize by maintaining pH >4 during synthesis .
- Basic conditions : Alkaline media (pH >9) promote racemization at the α-carbon. Use buffered solutions (e.g., phosphate buffer, pH 7–8) during storage .
- Mitigation : Add scavengers like thiophenol to neutralize reactive intermediates during deprotection .
Q. How do researchers assess mutagenic risks associated with this compound?
- Ames testing : Strain TA98/TA100 of Salmonella typhimurium is used to evaluate mutagenicity. Recent studies show lower mutagenic potential than anomeric amides but recommend handling equivalent to benzyl chloride .
- Risk mitigation : Implement engineering controls (e.g., closed-system reactors) and personal protective equipment (PPE) during large-scale use .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
